molecular formula C20H19N3O5 B5236809 ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate

ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No. B5236809
M. Wt: 381.4 g/mol
InChI Key: BRODSSWJIXKZBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heteroarotinoids and potential metabolites involving complex chemical reactions has been documented. These syntheses typically involve multistep procedures that may include the use of stereospecific oxidizing reagents and conditions developed for sensitive systems. The process often requires precise control over reaction conditions to achieve the desired products efficiently (Sunthankar et al., 1993).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of a compound. X-ray crystallography and spectroscopic methods, including NMR, UV-Vis, and FT-IR, are commonly used to determine the molecular structure and confirm the formation of compounds. These analyses help in elucidating the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule (Moser et al., 2005).

properties

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-4-28-19(26)13-5-7-15(8-6-13)23-11(2)9-14(12(23)3)10-16-17(24)21-20(27)22-18(16)25/h5-10H,4H2,1-3H3,(H2,21,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRODSSWJIXKZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

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